4-iodo-2,6-dipyridin-2-ylpyridine
Description
Contextualization within the Terpyridine Ligand Family
The 2,2':6',2''-terpyridine (tpy) family of compounds are classic tridentate ligands, meaning they bind to a metal center through three nitrogen donor atoms. researchgate.net This NNN-type pincer chelation results in the formation of two stable, five-membered chelate rings with a wide array of transition metal ions. researchgate.net These metal complexes are central to many areas of research due to their distinct electrochemical and optical properties, such as metal-to-ligand charge transfer (MLCT) bands and intense luminescence. rsc.org The rigid, planar geometry of the terpyridine core and its ability to engage in π-stacking interactions make it a foundational component in supramolecular chemistry. redalyc.org
4-Iodo-2,6-dipyridin-2-ylpyridine fits within this family as a functionalized derivative. While retaining the fundamental tridentate coordination motif of the parent terpyridine, the presence of the iodine atom at the 4'-position of the central pyridine (B92270) ring introduces a reactive site, significantly expanding its synthetic utility compared to the unsubstituted terpyridine. uzh.ch
Significance of the 4-Position Functionalization in Terpyridine Scaffolds
The functionalization of the 4'-position of the terpyridine scaffold is a widely employed strategy to modulate the properties of the resulting ligands and their metal complexes. tue.nl Introducing substituents at this position directly influences the electronic environment of the ligand's coordination pocket. This allows for the fine-tuning of the photophysical and electrochemical characteristics of the corresponding metal complexes. researchgate.net
The introduction of an iodine atom at this position is particularly significant. The iodo group serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. uzh.chbeilstein-journals.orgrsc.org This reactivity makes 4'-iodo-2,2':6',2''-terpyridine a key precursor for the synthesis of a vast range of other 4'-substituted terpyridines. uzh.ch By replacing the iodine with different functional groups (e.g., aryl, ethynyl, or boronic ester moieties), researchers can systematically engineer ligands with desired steric and electronic properties for specific applications. beilstein-journals.orgrsc.org This strategic functionalization is crucial for developing materials with applications in fields like solar energy conversion and for creating complex, multi-component molecular systems. redalyc.org
Overview of Current Research Trajectories and Potential Innovations
Current research involving this compound is heavily focused on its use as a versatile building block for constructing sophisticated molecular architectures. uzh.ch Its role as a precursor is central to innovations in materials science and supramolecular chemistry. researchgate.net
One major research trajectory involves its use in synthesizing extended, linear, and multi-functionalized terpyridine systems. researchgate.netuzh.ch Through cross-coupling reactions, the iodo-terpyridine can be linked to other organic fragments, including other terpyridine units, to create ditopic or polytopic ligands. These extended ligands are designed to assemble into predictable, multi-metallic structures like racks, ladders, and grids upon coordination with metal ions. Such assemblies are being investigated for their potential in information storage and as functional materials with unique electronic and photophysical properties. researchgate.net
Another significant area of innovation is in the development of materials for solar energy conversion. Functionalized terpyridines are integral components of dye-sensitized solar cells. uzh.chredalyc.org The ability to start from 4'-iodo-2,2':6',2''-terpyridine and introduce a variety of chromophoric or electron-donating/withdrawing groups via cross-coupling allows for the systematic design of sensitizer (B1316253) dyes with optimized light-harvesting and charge-transfer properties. redalyc.org
Furthermore, the compound serves as a key intermediate for creating ligands for catalysis. Nickel-terpyridine complexes, for example, have shown promise in catalyzing various cross-coupling reactions. mdpi.com The ability to modify the 4'-position allows for the tuning of the catalyst's activity and selectivity. The synthetic accessibility provided by the iodo-precursor is therefore critical for developing next-generation catalysts. mdpi.com The potential innovations stemming from this single compound are vast, primarily because its strategic iodine functionalization provides a gateway to a nearly limitless library of more complex and highly functional terpyridine derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHKKVCRIHPIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Iodo 2,6 Dipyridin 2 Ylpyridine and Its Analogues
Established Synthetic Pathways to 4'-Substituted Terpyridines
The creation of the terpyridine skeleton is the foundational step, with several methods available to chemists. Following the core synthesis, strategic functionalization at the 4'-position allows for the introduction of various substituents, including the iodo group.
The Kröhnke pyridine (B92270) synthesis is a classical and highly effective method for constructing pyridine rings and has been widely adapted for the synthesis of 2,2':6',2''-terpyridines. wikipedia.org The reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia (B1221849) source, typically ammonium (B1175870) acetate (B1210297), to yield highly substituted pyridines under mild conditions. wikipedia.org
A prevalent variation for synthesizing 4'-aryl-2,2':6',2''-terpyridines is a one-pot procedure that reacts an aromatic aldehyde with two equivalents of 2-acetylpyridine (B122185). wikipedia.orgisca.me This approach first involves the Claisen-Schmidt condensation of 2-acetylpyridine with the aldehyde to form an enone intermediate (a chalcone). mdpi.com This intermediate then reacts with a second equivalent of 2-acetylpyridine (in the form of a pyridinium (B92312) salt) and ammonium acetate to form the central pyridine ring of the terpyridine core. mdpi.com This method is valued for its operational simplicity and its ability to generate a wide range of 4'-substituted terpyridines by simply varying the initial aldehyde. researchgate.net
Table 1: Examples of Kröhnke-Type Synthesis for 4'-Aryl Terpyridines
| Aldehyde Reactant | Base/Ammonia Source | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methylbenzaldehyde | KOH, aq. NH₃, EtOH | Not specified | 4'-(4-methylphenyl)-2,2':6',2''-terpyridine | 63% | researchgate.net |
| Various Aryl Aldehydes | Ammonium Acetate | Microwave or Conventional Heating | 4'-Aryl-2,2':6',2''-terpyridines | High | isca.me |
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, providing a powerful route to functionalized terpyridines, including 4-iodo-2,6-dipyridin-2-ylpyridine. These reactions typically involve coupling an organometallic reagent with an organic halide or triflate. wikipedia.org The formation of this compound can be envisioned through the coupling of a pre-functionalized central pyridine ring or by direct functionalization of a terpyridine precursor. For instance, a common precursor, 4'-chloro-2,2':6',2''-terpyridine, can be synthesized and subsequently used in reactions to introduce other functionalities. tue.nl
The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions, celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its organoboron reagents. wikipedia.orgorganic-chemistry.org The reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. wikipedia.org
The catalytic cycle is generally understood to proceed through three key steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. wikipedia.orglibretexts.org
Transmetalation: In the presence of a base, the organic group (R²) from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide. wikipedia.orgorganic-chemistry.org
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst. libretexts.org
In the context of terpyridine synthesis, Suzuki coupling is extensively used to introduce aryl substituents at the 4'-position by reacting a 4'-halo-terpyridine (e.g., 4'-bromo or 4'-triflate-terpyridine) with an arylboronic acid. rsc.org This strategy allows for the synthesis of a vast library of terpyridines with tailored electronic and photophysical properties. rsc.org While less common for direct iodination, the principles allow for the coupling of a terpyridine-boronic acid with a source of iodine or, more typically, using a 4-iodo precursor in subsequent functionalization steps.
Table 2: Suzuki-Miyaura Coupling for Synthesis of 4'-Aryl Terpyridines
| Terpyridine Precursor | Boronic Acid/Ester | Catalyst | Base | Product | Reference |
|---|---|---|---|---|---|
| 4'-Bromoterpyridine | Arylboronic acids | Palladium-based | Not specified | 4'-Aryl-2,2':6',2''-terpyridines | rsc.org |
| 2,4-Dibromopyridine | Phenylboronic acid | C₃-Symmetric Tripalladium Clusters | Not specified | 2-Bromo-4-phenylpyridine | researchgate.net |
While the Suzuki reaction is prevalent, other palladium-catalyzed cross-coupling methods offer alternative pathways for constructing functionalized terpyridines. isca.me
Stille Coupling: This reaction pairs an organotin reagent (stannane) with an organic halide or triflate. organic-chemistry.orglibretexts.org It is highly versatile, with few limitations on the coupling partners. organic-chemistry.org Stille-type procedures have been successfully employed to prepare a variety of functionalized 2,2':6',2''-terpyridines. acs.org However, a significant drawback is the toxicity and difficulty in removing organotin byproducts. organic-chemistry.org
Negishi Coupling: This method utilizes organozinc reagents, which are more reactive than organoboranes, allowing for reactions to proceed under mild conditions. wikipedia.orgchem-station.com Negishi coupling demonstrates high functional group tolerance and is a powerful tool for preparing bipyridine and terpyridine derivatives. orgsyn.orgmdpi.com The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents, which are then transmetalated with a zinc halide. youtube.com This reaction is particularly useful for creating C-C bonds between complex molecular fragments. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions for this compound Formation
Functionalization and Derivatization Strategies for this compound
The compound this compound is not just a synthetic target but a versatile building block for more complex structures. The carbon-iodine bond at the 4'-position is relatively weak, making the iodo group an excellent leaving group for further functionalization, primarily through additional cross-coupling reactions. isca.metue.nl
The primary value of this compound lies in its capacity to act as a precursor for a wide array of 4'-substituted terpyridines. The iodo substituent is highly reactive in palladium-catalyzed cross-coupling reactions, enabling the introduction of various functional moieties. This reactivity is often superior to that of the analogous chloro or bromo derivatives.
Common derivatization strategies include:
Suzuki-Miyaura Coupling: Reacting the 4-iodo-terpyridine with various aryl- or heteroarylboronic acids to synthesize complex biaryl or heteroaryl-functionalized terpyridine systems. rsc.org
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl groups, extending the conjugation of the system.
Heck Coupling: Reacting with alkenes to append vinyl groups.
Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds by reacting with amines to introduce amino functionalities.
Stille and Negishi Couplings: These can also be used to couple the 4-iodo-terpyridine with organostannane or organozinc reagents, respectively, to form new carbon-carbon bonds. isca.me
This synthetic flexibility allows for the precise tuning of the electronic, optical, and coordination properties of the terpyridine ligand for specific applications in materials science and coordination chemistry. isca.mebeilstein-journals.org For example, introducing electron-donating or withdrawing groups can significantly alter the photophysical properties of the resulting metal complexes. beilstein-journals.org
Design Principles for Modulating Electronic and Steric Properties through Substituent Variation
The electronic and steric properties of terpyridine ligands, including this compound, can be systematically tuned by introducing various substituents. These modifications are crucial for tailoring the ligand's coordination behavior, the stability of its metal complexes, and its reactivity in catalytic processes.
The introduction of electron-donating or electron-withdrawing groups onto the terpyridine framework significantly alters its electronic properties. royalsocietypublishing.org Electron-donating groups increase the electron density on the pyridine rings, enhancing the ligand's σ-donor ability. Conversely, electron-withdrawing groups decrease the electron density, making the ligand a better π-acceptor. nih.gov This modulation of electronic character directly impacts the redox potentials of the resulting metal complexes. For instance, a linear relationship has been observed between the reduction potential of substituted terpyridines and the sum of the Hammett constants of the substituents. researchgate.net
Steric hindrance, introduced by bulky substituents at positions such as 6 and 6'' of the terminal pyridine rings, plays a critical role in controlling the geometry and reactivity of the corresponding metal complexes. nih.govnih.gov Increased steric bulk can influence the coordination number of the metal center and prevent undesirable side reactions, such as dimerization. nih.gov For example, the use of sterically hindered 6,6”-dibromo-2,2':6',2”-terpyridine in nickel-catalyzed reductive conjugate additions successfully prevents the dimerization of alkyl bromides. nih.gov The interplay between electronic and steric effects is therefore a key design principle for developing tailored terpyridine ligands for specific applications. rsc.org
Optimization of Reaction Parameters for Enhanced Synthesis
The efficient synthesis of this compound and its analogs is critical for their widespread application. Optimization of reaction parameters is key to maximizing yields, purity, and scalability.
Influence of Catalyst Loading and Ligand Systems
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, are commonly employed for the synthesis of functionalized terpyridines. rsc.orgacs.org The choice of catalyst and ligand system is paramount for achieving high efficiency.
In nickel-catalyzed cross-coupling reactions, terpyridine ligands have proven to be superior to many bidentate ligands like bipyridine or phenanthroline. mdpi.com The catalyst loading is a critical parameter, with typical loadings for palladium catalysts in related terpyridine syntheses ranging from 2 to 5 mol%. The nature of the ligand system can also dramatically influence the reaction outcome. For instance, in certain nickel-catalyzed reactions, the choice of terpyridine ligand was found to be crucial for the success of the transformation. nih.gov
| Catalyst System | Reaction Type | Key Findings |
| Nickel-terpyridine | C-C Cross-Coupling | Terpyridine ligands are often superior to bidentate ligands. mdpi.com |
| Palladium-based | Suzuki-Miyaura Coupling | Catalyst loading of 2-5 mol% is often optimal. |
| Cobalt-terpyridine | Alkene Hydroboration | Terpyridine-Co(I) complexes show high efficiency at 1% loading. nih.gov |
Solvent Systems and Temperature Regulation in Large-Scale Synthesis
For the large-scale synthesis of terpyridine derivatives, the selection of an appropriate solvent system and precise temperature control are essential. znaturforsch.com Common solvent systems include mixtures of toluene, ethanol, and water. These mixtures are chosen to ensure the solubility of reactants and facilitate the reaction.
Temperature regulation is critical for controlling reaction rates and minimizing the formation of byproducts. znaturforsch.com For instance, in the large-scale synthesis of 4'-(4-bromophenyl)-2,2':6',2”-terpyridine, a related compound, precise temperature control is necessary to obtain the product in high purity. znaturforsch.com In industrial settings, continuous flow reactors are increasingly used to improve heat and mass transfer, allowing for better control over reaction parameters and higher throughput.
| Parameter | Optimal Condition (Example) |
| Molar Ratio (terpyridine:aryl halide) | 1:1.1 to 1:1.2 |
| Base | Potassium carbonate (2 equivalents) |
| Temperature | 90–100°C |
| Reaction Time | 12–18 hours |
| Atmosphere | Nitrogen or argon |
Table based on typical conditions for Suzuki-Miyaura coupling in terpyridine synthesis.
Advanced Purification Methodologies for Research-Grade Products
Obtaining research-grade this compound with high purity is crucial for its use in sensitive applications. Advanced purification techniques are often necessary to remove impurities, including unreacted starting materials and byproducts.
Column chromatography and recrystallization are standard methods for purifying the crude product. In some cases, intensely colored byproducts may form, which can often be removed due to their poor solubility in most organic solvents. znaturforsch.com For large-scale purifications, automated chromatography and recrystallization systems are employed to ensure consistent product quality. The choice of solvent for recrystallization is critical; for example, DMSO has been used to recrystallize a colored byproduct in the synthesis of a related terpyridine. znaturforsch.com
Reactivity Studies and Transformational Chemistry of this compound
The reactivity of this compound is characterized by the chemical behavior of its two key components: the terpyridine moiety and the iodide functional group.
Oxidation and Reduction Chemistry of the Terpyridine Moiety and Iodide Functional Group
The terpyridine ligand is known for its ability to stabilize metal ions in various oxidation states. rsc.org The terpyridine framework itself can undergo redox reactions. The low-lying LUMO of the pyridine rings allows for ligand-based reduction, where the terpyridine acts as a "non-innocent" ligand, delocalizing electron density from the metal center. nih.gov This property is crucial in many catalytic processes. nih.govmdpi.com
The iodide functional group at the 4'-position is a versatile handle for further chemical transformations. It can participate in a variety of cross-coupling reactions, allowing for the introduction of different functional groups. mdpi.com The carbon-iodine bond can also be subject to reductive or oxidative processes. For instance, in nickel-catalyzed reductive cross-coupling reactions involving aryl iodides, the aryl C-I bond can be activated. nih.gov
The electrochemical properties of terpyridine complexes have been extensively studied. The reduction of organonickel terpyridine complexes is typically a reversible process that fills the π* orbitals of the terpyridine ligand. researchgate.net In contrast, the oxidation, which is presumed to be nickel-centered, is often irreversible. researchgate.net The redox potential of the metal center can be tuned by the substituents on the terpyridine ligand, which in turn affects the catalytic activity of the complex. rsc.org
| Compound/Moiety | Redox Behavior | Significance |
| Terpyridine Moiety | Ligand-based reduction (non-innocent) | Stabilization of low-valent metal centers, key role in catalysis. nih.gov |
| Iodide Functional Group | Participation in cross-coupling reactions | Versatile handle for further functionalization. mdpi.com |
| Organonickel Terpyridine Complexes | Reversible ligand-based reduction, irreversible metal-centered oxidation. researchgate.net | Understanding and tuning catalytic cycles. |
Advanced Structural and Electronic Characterization of 4 Iodo 2,6 Dipyridin 2 Ylpyridine
Solid-State Structural Analysis and Crystallography
The precise three-dimensional arrangement of 4-iodo-2,6-dipyridin-2-ylpyridine in the solid state has been determined, offering a foundational understanding of its material properties.
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction analysis of this compound (C₁₅H₁₀IN₃) provides definitive information on its molecular structure and crystal packing. The molecule crystallizes with specific unit cell parameters that define the repeating crystalline lattice. The molecular geometry is characterized by generally unremarkable bond lengths and angles, conforming to expected values for pyridyl systems. uzh.ch
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₀IN₃ |
| Molecular Weight | 359.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.999(1) |
| b (Å) | 22.223(1) |
| c (Å) | 15.013(1) |
| β (°) | 94.68(1) |
| Volume (ų) | 1330.1(3) |
Data sourced from Fallahpour & Linden (2008).
Conformational Analysis: Transoid Orientations and Torsional Angles
The conformation of the terpyridine scaffold is a critical feature of its structure. In the solid state, this compound adopts a nearly planar geometry where the three pyridine (B92270) rings are arranged in a transoid conformation relative to the inter-ring C-C bonds. uzh.chiucr.org This arrangement is typical for terpyridine derivatives and is a key factor in its ability to act as a tridentate ligand in coordination chemistry.
The slight deviation from perfect planarity is quantified by the torsional (dihedral) angles between the pyridine rings. The analysis shows a small twist between the central and terminal rings. uzh.ch
Table 2: Inter-planar (Dihedral) Angles in this compound
| Ring Pair | Dihedral Angle (°) |
|---|---|
| Terminal Pyridine Ring 1 to Central Ring | 15.1(2) |
| Terminal Pyridine Ring 2 to Central Ring | 9.4(2) |
| Terminal Pyridine Ring 1 to Terminal Ring 2 | 12.8(2) |
Data sourced from Fallahpour & Linden (2008). uzh.ch
Intermolecular Interactions and Supramolecular Assembly in the Solid State
The crystal structure of this compound is not merely a result of molecular packing but is directed by a combination of specific, weak intermolecular forces. These interactions dictate the formation of its extended supramolecular architecture.
Halogen Bonding Interactions Involving the 4-Iodo Moiety
While strong halogen bonds (e.g., I···N) are not the primary interaction in this specific crystal structure, the iodine atom does participate in the supramolecular assembly. The iodine atom acts as an acceptor in a very weak C–H···I hydrogen bond. uzh.chiucr.org In other, related systems, the iodine atom on a terpyridine or the nitrogen on a pyridine ring can participate in more classical halogen bonding, where the iodine atom acts as an electrophilic "σ-hole" donor to a Lewis basic site like a nitrogen atom. acs.org This type of interaction is a powerful tool in crystal engineering for building extended molecular systems.
Analysis of Hydrogen Bonding Networks (C-H...N, C-H...I)
The formation of the aforementioned ribbon-like structures in the crystal is directed by a network of very weak hydrogen bonds. uzh.chiucr.org Specifically, C–H···N and C–H···I interactions have been identified. uzh.chiucr.org In these interactions, hydrogen atoms attached to the carbon framework of the pyridine rings form weak bonds with the nitrogen atoms of adjacent molecules and with the iodine atom of other neighboring molecules. Though individually weak, the collective effect of these hydrogen bonds is significant enough to link the molecules into stable, one-dimensional ribbons, which serve as the primary building blocks for the larger 3D structure. uzh.chiucr.org
Computational Chemistry and Theoretical Studies
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to investigate the electronic excited states of molecules. researchgate.netmdpi.comrsc.org This method allows for the prediction of spectroscopic properties, such as UV-visible absorption spectra, by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.
For this compound, TD-DFT calculations are crucial for understanding how the molecule absorbs light and behaves in its excited states. While specific experimental and detailed computational studies on this compound are not extensively documented in publicly available literature, theoretical investigations on analogous terpyridine (tpy) and substituted pyridine systems provide valuable insights. rsc.orgresearchgate.net
Theoretical studies on similar terpyridine derivatives often reveal that the low-energy absorption bands in their electronic spectra are typically associated with π-π* transitions localized on the conjugated pyridine rings. The introduction of a heavy atom like iodine can influence these transitions, potentially leading to a red-shift (a shift to longer wavelengths) in the absorption maxima and enabling spin-orbit coupling, which can facilitate intersystem crossing to triplet states.
A hypothetical TD-DFT analysis of this compound would likely focus on the following:
Excitation Energies: The calculated energies required to promote an electron from an occupied molecular orbital to an unoccupied one.
Oscillator Strengths: A measure of the probability of a given electronic transition occurring, which correlates with the intensity of absorption peaks.
Nature of Transitions: Identifying which molecular orbitals are involved in the most significant electronic transitions.
The data generated from such a study would be instrumental in predicting the color and photophysical behavior of the compound and its potential metal complexes.
Frontier Molecular Orbital (FMO) Analysis and Intraligand Charge Transfer (ICT) Characteristics
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. numberanalytics.com
In the case of this compound, an FMO analysis would reveal the distribution of electron density in these key orbitals.
The HOMO typically has a significant contribution from the π-systems of the pyridine rings and potentially the lone pairs of the nitrogen atoms. The presence of the electron-donating iodine atom may also influence the energy and localization of the HOMO.
The LUMO is generally a π* anti-bonding orbital distributed across the pyridine framework.
The spatial arrangement and energy levels of the HOMO and LUMO are critical for determining the Intraligand Charge Transfer (ICT) characteristics of the molecule. acs.org An ICT transition involves the redistribution of electron density from a donor part of the molecule to an acceptor part upon photoexcitation. In this compound, the electron-rich pyridyl groups could act as the donor, while the central pyridine ring, influenced by the electron-withdrawing nature of the nitrogen atom, could act as the acceptor.
A detailed FMO analysis would provide the following data, which can be presented in a table for clarity:
| Molecular Orbital | Energy (eV) | Character and Localization |
| LUMO+1 | Value | π* anti-bonding, delocalized over pyridyl rings |
| LUMO | Value | π* anti-bonding, primarily on the central pyridine |
| HOMO | Value | π-bonding, significant contribution from flanking pyridyl rings and iodine |
| HOMO-1 | Value | π-bonding, delocalized over the terpyridine-like frame |
Note: The values in the table are hypothetical and would need to be determined by specific quantum chemical calculations.
The analysis of the orbital compositions would clarify the nature of the electronic transitions. For instance, a transition from a HOMO predominantly located on the outer pyridyl rings to a LUMO centered on the central pyridine would confirm the presence of ICT character. This property is highly significant for the design of molecular sensors and materials for non-linear optics.
Coordination Chemistry of 4 Iodo 2,6 Dipyridin 2 Ylpyridine As a Tridentate Ligand
Principles of Metal Complex Formation with 4-Iodo-2,6-dipyridin-2-ylpyridine
The coordination behavior of this compound is fundamentally governed by its ability to act as a tridentate chelating ligand, forming stable complexes with a wide range of metal ions. The principles of this complex formation are rooted in its electronic and steric characteristics.
As a member of the terpyridine family, this compound functions as a classic NNN-tridentate pincer ligand. nih.gov It utilizes the nitrogen atoms of its three pyridine (B92270) rings to coordinate with a metal center in a meridional fashion. This chelation results in the formation of two stable five-membered rings, a key factor contributing to the high thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect.
The tridentate nature of this compound typically dictates a coordination number of at least three for the metal center. In the vast majority of cases, it forms bis-complexes with the formula [M(this compound)₂]ⁿ⁺, where two ligands surround a single metal ion. This arrangement leads to a pseudo-octahedral geometry around the metal center, with the six nitrogen atoms of the two ligands occupying the coordination sites.
However, other coordination modes are possible. For instance, in the presence of other ancillary ligands, it can form mono-complexes such as [M(this compound)X₃], where X represents a monodentate ligand. The geometry of these complexes can vary depending on the nature of the metal and the ancillary ligands, but distorted octahedral or square pyramidal geometries are common. The steric bulk of the iodine atom does not significantly hinder the formation of these typical coordination geometries.
Synthesis and Structural Characterization of Transition Metal Complexes
The synthesis of metal complexes with this compound generally involves straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent.
Complexes of this compound have been successfully synthesized with a variety of d-block transition metals. A general synthetic procedure involves the dropwise addition of a hot alcoholic solution of the metal salt to a solution of the ligand in a suitable solvent, such as a mixture of methanol (B129727) and dichloromethane (B109758). nih.gov The reaction is often accompanied by a distinct color change, indicating complex formation. nih.gov The resulting complexes can then be precipitated by the addition of a salt containing a non-coordinating anion, such as ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) or perchlorate (B79767) (ClO₄⁻), and purified by washing with appropriate solvents. nih.govnih.gov
The table below summarizes some of the d-block metal complexes formed with terpyridine-based ligands, which are structurally analogous to this compound.
| Metal | Example Complex Formula | Reference |
| Iron(II) | Fe(tpy)₂₂ | nih.gov |
| Cobalt(II) | Co(tpy)₂₂ | nih.gov |
| Cobalt(II)/(III) | [Coᴵᴵᴵ(tpyOH)(tpyO)][CoᴵᴵCl₄]·H₂O | researchgate.net |
| Nickel(II) | Ni(ebptpy)₂₂·3DMF | mdpi.com |
| Platinum(II) | [PtCl(4'-R-terpy)]⁺ | nih.gov |
| Zinc(II) | [Zn(tpy)₂]PF₆ | nih.gov |
| Vanadium(V) | [VO₂(bptpy)]ClO₄ | mdpi.com |
The versatility of this compound extends to the construction of both simple mononuclear complexes and more complex polynuclear architectures. Mononuclear complexes, typically of the [M(ligand)₂]ⁿ⁺ type, are the most common.
The presence of the iodo-substituent opens up possibilities for the creation of polynuclear structures through further reactions. For example, the iodine atom can potentially participate in halogen bonding interactions, directing the self-assembly of complexes in the solid state. More significantly, the iodo-group can be a precursor for cross-coupling reactions, allowing for the connection of the metal complex to other molecular fragments to form larger supramolecular assemblies or polymers. This functional handle provides a strategic advantage in the design of complex molecular materials. For instance, pyridyl-terpyridyl derivatives can form bis-ligand complexes where the pendant pyridyl groups are available for further reactions, leading to the formation of metallamacrocycles. researchgate.net
Electronic and Spectroscopic Properties of Metal-4-Iodo-2,6-dipyridin-2-ylpyridine Complexes
The electronic and spectroscopic properties of metal complexes containing this compound are of significant interest for understanding their behavior and potential applications. These properties are typically investigated using a combination of techniques, including UV-Vis absorption and emission spectroscopy.
The UV-Vis absorption spectra of these complexes are generally characterized by intense bands in the ultraviolet region, which are assigned to π-π* intraligand transitions. researchgate.net In the visible region, metal-to-ligand charge transfer (MLCT) bands are often observed, which are responsible for the vibrant colors of many of these complexes. researchgate.net The energy and intensity of these MLCT bands are sensitive to the nature of the metal ion, its oxidation state, and the substituents on the terpyridine ligand.
The photoluminescent properties of these complexes are also a key area of study. Many terpyridine complexes exhibit fluorescence, and the emission wavelength and quantum yield can be tuned by modifying the ligand structure and the metal center. nih.gov The introduction of the iodine atom can influence the photophysical properties, for example, through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence.
The table below provides an example of photophysical data for a related terpyridine derivative, highlighting the types of spectroscopic properties that are investigated.
| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| 4′-(4-Trifluoromethylphenyl)-2,2′:6′,2″-terpyridine (L₇) | 234 | 345, 723, 852 |
Data for a structurally related terpyridine ligand. nih.gov
Redox Behavior and Electrochemistry of Metal Centers and Ligands
The electrochemical properties of metal complexes containing substituted terpyridine ligands are of significant interest for applications in molecular electronics, catalysis, and photochemistry. royalsocietypublishing.orgnih.gov In complexes of this compound, redox processes can be centered on either the metal or the ligand. Typically, oxidation is a metal-centered event, while reduction processes are localized on the ligand. nih.govrsc.org
For instance, ruthenium(II) complexes with 4'-functionalized terpyridines are known to be redox-active. rsc.org The oxidation is a Ru(II)/Ru(III) couple, and the reduction is ligand-centered. rsc.org The precise potentials of these redox events are influenced by the nature of the substituent on the terpyridine ligand. acs.org Electron-withdrawing groups, such as the iodo group, are expected to make the metal center more difficult to oxidize (anodic shift) and the ligand easier to reduce (cathodic shift) compared to the unsubstituted terpyridine. This is due to the inductive effect of the substituent altering the electron density at the metal center and on the ligand framework. researchgate.net
Similarly, the redox behavior of osmium(II) bis(terpyridine) complexes has been systematically studied, revealing that oxidation is metal-based, while reductions occur on the coordinated ligands. nih.gov The potentials for these processes show a linear correlation with the Hammett constants of the substituents on the terpyridine ligands. nih.gov
Here is an interactive table summarizing the typical redox behavior of metal-terpyridine complexes:
| Complex Type | Oxidation Process | Reduction Process | Influence of Electron-Withdrawing Substituent |
| [Ru(tpy)₂]²⁺ | Ru(II) → Ru(III) | tpy → tpy⁻ | Anodic shift in oxidation, Cathodic shift in reduction |
| [Os(tpy)₂]²⁺ | Os(II) → Os(III) | tpy → tpy⁻ | Anodic shift in oxidation, Cathodic shift in reduction |
| [Fe(tpy)₂]²⁺ | Fe(II) → Fe(III) | tpy → tpy⁻ | Anodic shift in oxidation, Cathodic shift in reduction |
| [Co(tpy)₂]²⁺ | Co(II) → Co(III) | tpy → tpy⁻ | Anodic shift in oxidation, Cathodic shift in reduction |
Influence of Ligand Substitution on Metal Complex Electronic Structure and Stability
The electronic structure and stability of metal complexes are profoundly influenced by the substituents on the coordinating ligands. researchgate.net The 4-iodo substituent on the 2,6-dipyridin-2-ylpyridine (B73702) ligand, being electron-withdrawing, has a significant impact on the electronic properties of the resulting metal complexes. researchgate.net
This influence can be understood through the concept of Hammett parameters, which quantify the electron-donating or electron-withdrawing nature of a substituent. core.ac.uk An iodo group possesses a positive Hammett parameter, indicating its electron-withdrawing character. This withdrawal of electron density from the pyridine ring system affects the energy levels of the molecular orbitals in the metal complex. Specifically, it lowers the energy of both the metal-based and ligand-based orbitals.
The stability of the metal-ligand bond can also be affected. While strong electron-withdrawing groups can sometimes weaken the metal-ligand bond, the chelate effect of the tridentate terpyridine ligand generally ensures the formation of stable complexes. nih.gov The stability of bis-terpyridine complexes can, however, be influenced by the solvent environment. umass.edu
Studies on iron(II) complexes with 4-substituted bis(imino)pyridines have systematically evaluated the influence of para-pyridine substituents on the electronic structure. princeton.edu These studies demonstrate that both the free ligands and their iron derivatives are electronically modulated by the substituent, which can be observed through electrochemical and spectroscopic measurements. princeton.edu
Stabilization of Unusual Oxidation States via Non-Innocent Ligand Behavior
A non-innocent ligand is one where the oxidation state is not clearly defined and can actively participate in the redox chemistry of the complex. wikipedia.orgmdpi.com Such ligands can exist in multiple oxidation states, which allows them to stabilize unusual oxidation states of the coordinated metal center. chemistryviews.orgyoutube.com
While simple terpyridines are generally considered "innocent" ligands, their redox activity, particularly in reduction processes, hints at non-innocent character. nih.govrsc.org The concept of non-innocence becomes more pronounced in ligands designed to have more accessible redox states. For example, ligands like bipyridine-diimine have been shown to be redox non-innocent, cycling through multiple oxidation states while the metal center remains in a constant oxidation state. nih.gov
In the case of this compound, while it is not a classic example of a non-innocent ligand in the same vein as those with quinoidal or dithiolene frameworks, its ability to accept electrons into its π* system during reduction is a form of redox activity. This can be crucial in multi-electron catalytic processes. The iodo-substituent, by making the ligand easier to reduce, enhances this capability.
The stabilization of high-valent formal oxidation states, such as iron(IV), has been achieved using ligands that are highly covalent and can be considered non-innocent. rsc.org For instance, a disilylehydrazido(2−) ligand was shown to stabilize a formal iron(IV) state, though a significant resonance contributor was found to be iron(II). rsc.org This highlights the complex interplay between the ligand's electronic structure and the stabilization of the metal's oxidation state.
Rational Design for Tuning Coordination Properties
The ability to rationally design ligands to achieve specific coordination properties is a central goal in coordination chemistry. nih.govnih.gov This involves modifying the ligand framework to control factors such as metal binding affinity, selectivity, and the geometry of the resulting complex.
Impact of the 4-Iodo Substituent on Metal Binding Affinity and Selectivity
However, the primary role of the iodo group is often not to directly modulate binding affinity but to serve as a synthetic handle for further functionalization through cross-coupling reactions. This allows for the construction of more complex supramolecular structures. researchgate.net
The selectivity for different metal ions is largely governed by the inherent preference of the terpyridine core for specific coordination geometries and ionic radii. While the 4-iodo substituent may subtly alter the binding constants, it is unlikely to cause a dramatic shift in selectivity between common transition metals that readily form octahedral complexes with two terpyridine ligands.
Strategies for Tailoring Coordination Environments through Ligand Modification
The 2,6-dipyridin-2-ylpyridine framework is a versatile platform for creating tailored coordination environments. royalsocietypublishing.org The introduction of substituents at the 4'-position is a widely used strategy to modulate the properties of the resulting metal complexes. researchgate.net
One of the most powerful strategies involves using the this compound as a building block. The carbon-iodine bond is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the attachment of a wide range of functional groups, including:
Other coordinating units: To create multinuclear complexes or ligands with higher denticity.
Bulky groups: To control the steric environment around the metal center and influence the accessibility of coordination sites.
Chromophores: To develop photosensitizers with tailored photophysical properties.
Biologically active molecules: To create targeted therapeutic or diagnostic agents.
Furthermore, modifications can be made to the terminal pyridine rings of the terpyridine scaffold, although this is often more synthetically challenging. By combining different substitution patterns, chemists can achieve a high degree of control over the coordination environment and the resulting properties of the metal complex.
Here is an interactive table summarizing strategies for ligand modification:
| Modification Strategy | Position of Modification | Purpose | Examples of Introduced Groups |
| Introduction of electronic-donating/withdrawing groups | 4'-position | Tune redox potentials and electronic properties | Methoxy, Nitro, Cyano |
| Attachment of bulky groups | 4'-position | Steric control, create specific binding pockets | tert-Butyl, Phenyl |
| Cross-coupling reactions | 4'-position (from iodo- or bromo-precursors) | Build complex architectures, introduce functionality | Other heterocycles, alkynes, polymers |
| Functionalization of terminal pyridines | 4, 4'', 5, 5'', 6, 6'' positions | Fine-tune solubility, electronic properties, and steric bulk | Alkyl chains, carboxylates |
Compound Names
| Abbreviation/Systematic Name |
| This compound |
| 2,2':6',2''-terpyridine (tpy) |
| Ruthenium(II) |
| Osmium(II) |
| Iron(II) |
| Iron(IV) |
| Cobalt(II) |
| Bipyridine-diimine |
| Disilylehydrazido(2−) |
Applications of 4 Iodo 2,6 Dipyridin 2 Ylpyridine and Its Metal Complexes in Catalysis and Materials Science
Catalytic Applications Utilizing 4-Iodo-2,6-dipyridin-2-ylpyridine-Metal Complexes
The terpyridine scaffold of this compound readily coordinates with a variety of transition metals, forming stable complexes that exhibit remarkable catalytic activities. The electronic properties of the ligand, influenced by the iodine substituent, can be finely tuned to enhance the performance of the metallic center in various catalytic processes.
Electrocatalysis: Focus on Hydrogen Evolution Reactions and Related Processes
Metal complexes of terpyridine derivatives, particularly with first-row transition metals like cobalt, have emerged as promising electrocatalysts for the hydrogen evolution reaction (HER). These molecular catalysts are of great interest due to their potential for efficient and stable hydrogen production from water. Mechanistic studies on cobalt complexes with polypyridyl ligands suggest that the catalytic cycle can proceed through different pathways depending on the solvent and the acidity of the medium. For instance, in organic solvents with a strong acid, catalysis is initiated by a single-electron reduction of Co(II) to Co(I). In contrast, with a weaker acid, a two-electron reduction is necessary.
In aqueous solutions, the behavior can be drastically different, with the initial complex acting as a precatalyst. It is proposed that in the active catalytic species, a pyridine (B92270) ligand may dissociate, and this dissociated pyridine can function as a proton relay, facilitating rapid protonation of the Co(I) intermediate, which leads to high catalytic activity, especially at low pH. The stability of these catalysts is also found to be highest in strongly acidic media. While direct studies on the 4-iodo derivative are not extensively detailed, the fundamental principles derived from analogous cobalt-terpyridine complexes provide a strong basis for its potential in this area. The electron-withdrawing nature of the iodo-substituent could influence the reduction potentials of the cobalt center, thereby modulating the overpotential required for hydrogen evolution.
Table 1: Proposed Mechanistic Pathways for Hydrogen Evolution by a Cobalt-Polypyridyl Complex
| Condition | Proposed Mechanism | Key Intermediates |
| Organic Solvent, Strong Acid | E(EC)C | Co(I) |
| Organic Solvent, Weak Acid | Two-electron reduction prior to catalysis | Co(0) |
| Aqueous Solution (low pH) | Dissociated pyridine as proton relay | Co(I) |
This table is based on mechanistic insights from a related cobalt-polypyridyl complex and illustrates potential pathways.
Organic Transformations Mediated by Metal-Terpyridine Catalysts
Ruthenium-terpyridine complexes are well-known for their catalytic prowess in a range of organic transformations. These complexes can act as catalysts for hydride transfer reactions, such as the reduction of NAD⁺ to NADH, a crucial process in biological systems. The reactivity of these ruthenium(II) complexes is influenced by the nature of the other ligands in the coordination sphere. For example, the substitution of a monodentate ligand is a key step in many catalytic cycles.
Ruthenium(IV)-oxo complexes derived from Ru(II)-aqua precursors with pyridylamine ligands have been shown to catalyze the oxidation of alcohols and olefins. The reactivity of these oxo-complexes is related to their reduction potentials. Although specific studies detailing the use of this compound in these ruthenium-catalyzed reactions are not prevalent, the established reactivity of related terpyridine complexes suggests its potential. The iodo-substituent could be leveraged to modulate the electronic properties of the ruthenium center, thereby fine-tuning its catalytic activity and selectivity in various oxidative and reductive transformations.
Development of Asymmetric Catalysis with Chiral Derivatives
The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in chemistry. Asymmetric catalysis, using chiral catalysts, is a powerful tool to achieve this. While the direct use of chiral derivatives of this compound in asymmetric catalysis is not extensively documented, the development of chiral iodo-containing catalysts has been explored in other systems. For instance, chiral iodotriptycenes have been synthesized and investigated as catalysts in enantioselective oxidative transformations. However, the enantioselectivities observed were low, which was attributed to the large distance between the chiral center and the reactive iodine moiety. These findings highlight the importance of catalyst design in achieving high levels of stereocontrol. The development of chiral variants of this compound, where the chirality is introduced closer to the metal center, could lead to effective asymmetric catalysts for a variety of organic reactions.
Integration into Polymeric Nanoreactors for Enhanced Catalytic Performance
Immobilizing homogeneous catalysts onto polymeric supports to create nanoreactors is a strategy to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Metallopolymers based on cobalt and poly(4-vinylpyridine) have been shown to act as efficient catalysts for hydrogen evolution. These materials can transform into cobalt particles upon application of a cathodic potential in an acidic medium, which are also active catalysts. Terpyridine-functionalized polymers have also been used to create shell cross-linked micelles that, after complexation with metal ions like Cu⁺, can catalyze reactions such as 1,3-dipolar cycloadditions. The this compound ligand could be incorporated into polymer chains to create novel catalytic nanoreactors with potentially enhanced stability and performance.
Supramolecular Chemistry and Crystal Engineering
The presence of both a tridentate nitrogen donor site and a halogen atom makes this compound a valuable building block in supramolecular chemistry and crystal engineering. The pyridine nitrogen atoms can coordinate to metal ions to form metallosupramolecular assemblies, while the iodine atom can participate in halogen bonding, a non-covalent interaction that has gained significant attention for the construction of ordered solid-state structures.
The combination of hydrogen and halogen bonds has been successfully employed to assemble molecules into extended one- and two-dimensional architectures with predictable connectivity. For example, the reaction of pyridine-containing compounds with iodo-substituted benzoic acids has demonstrated the reliability of the amino-pyrimidine/carboxylic acid hydrogen-bonding synthon for primary structure formation, with halogen bonds playing a supporting role in organizing the supramolecules.
In the context of crystal engineering, the iodo-substituent on a pyridine ring can be involved in halogen bonding to direct the formation of coordination polymers. For instance, in the crystal structure of a copper(II) complex with 4-iodopyridine-2,6-dicarboxylate, the iodo group is available for such interactions. The ability of this compound to engage in both metal coordination and halogen bonding provides a powerful tool for the rational design of complex supramolecular structures and functional materials.
Role as Versatile Building Blocks for Supramolecular Assemblies
Functionalized 2,2':6',2''-terpyridines are recognized as one of the most extensively utilized organic building blocks in the field of supramolecular chemistry. researchgate.net Their ability to coordinate with metal ions is a primary driver for creating complex, self-assembled structures. The resulting metal complexes often serve as the fundamental units, or tectons, that are then organized into larger, well-defined supramolecular arrays.
The this compound ligand is particularly versatile. The terpyridine core provides a robust framework for metal coordination, while the iodo-substituent offers a site for secondary interactions, most notably halogen bonding. researchgate.net This dual functionality allows for a hierarchical approach to assembly. First, coordination chemistry can be used to form discrete metal-ligand complexes, and second, these complexes can be further organized into higher-order structures through weaker, non-covalent forces like halogen bonds. This makes the compound a powerful tool for designing multicomponent systems with tailored properties. nih.gov
Design and Construction of Defined Supramolecular Architectures (e.g., Rods, Grids, Frameworks)
The specific geometry of terpyridine ligands and their metal complexes enables the rational design of sophisticated supramolecular architectures. By controlling the coordination environment of the metal ion and the nature of the ligand, researchers can direct the assembly process to form specific shapes and networks.
For instance, the use of ditopic pyridyl ligands, which are structurally related to this compound, has led to the successful assembly of two-dimensional (2D) grid-like frameworks. rsc.orgnih.gov In one such case, an iron(II) salt was combined with a terpyridine-based ligand to form a 2D grid structure where octahedral metal complexes act as linkers. rsc.orgnih.gov The layer-by-layer stacking of these 2D sheets resulted in a three-dimensional (3D) porous material. rsc.orgnih.gov Similarly, the interaction of pyridine-based ligands with cobalt(II) or nickel(II) has been shown to produce 2D metal-organic frameworks (MOFs) with rectangular voids. epa.gov The introduction of a specific organic coordinator like pyridine can even induce a structural change from a 3D to a 2D framework, highlighting the level of control that can be exerted over the final architecture. rsc.org These examples demonstrate the potential of using this compound to construct defined architectures such as grids and frameworks.
Exploitation of Halogen Bonding in Crystal Design and Self-Assembly
The iodine atom on the this compound molecule is a key feature for crystal engineering, as it can act as a halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a Lewis base (the XB acceptor). researchgate.netnih.gov This interaction has become a valuable tool in designing and synthesizing functional materials due to its strength and directionality, which is often more defined than that of hydrogen bonds. nih.gov
Table 1: Characteristics of Halogen Bonds in Supramolecular Systems
| Donor Molecule | Acceptor Site | Interaction Type | Observed Distance (Å) | Bond Angle (°) | Reference |
| 1,4-diiodotetrafluorobenzene | Pyridine Nitrogen | C–I···N | 2.919 | 173.8 | researchgate.net |
| 1,4-diiodotetrafluorobenzene | Carbonyl Oxygen | C–I···O | 3.045 | 165.6 | researchgate.net |
| 1,4-diiodotetrafluorobenzene | Piperazine Nitrogen | C–I···N | 2.759 - 2.970 | - | nih.gov |
| 1,4-diiodotetrafluorobenzene | Morpholine Oxygen | C–I···O | 3.017 - 3.160 | - | nih.gov |
Advanced Materials Research and Functional Devices
The unique structural and electronic properties of this compound and its metal complexes make them prime candidates for the development of advanced materials with applications in electronics, optics, and catalysis.
Metal-Organic Frameworks (MOFs) Utilizing this compound as a Linker
Research has demonstrated the assembly of an ionic, iron-based MOF using a closely related 4′-pyridyl-2,2′:6′,2′′-terpyridine ligand. rsc.orgnih.gov In this structure, the terpyridine ligand coordinates to iron(II) ions to form octahedral cationic complexes, which then act as linkers connecting other metal-halide nodes into a 2D grid. rsc.orgnih.gov The resulting 3D material possesses nanoscale channels and has shown utility as a recyclable catalyst. nih.gov The use of pyridine-based linkers is a common strategy in the construction of MOFs with varying dimensionalities, from 2D sheets to complex 3D networks. epa.govrsc.org The iodo-functionalization on the this compound ligand provides an additional tool for influencing the framework's structure and properties through potential halogen bonding interactions within the pores or between layers. nih.gov
Luminescent and Optoelectronic Materials
Terpyridine derivatives and their metal complexes are widely studied for their interesting photophysical properties, making them suitable for applications in luminescent materials and optoelectronic devices. uav.ro The rigid aromatic system of the ligand can participate in various electronic transitions, and coordination to a metal ion can introduce new transitions, such as metal-to-ligand charge transfer (MLCT), which often result in strong luminescence.
The introduction of a halogen bond has been shown to be a rational design strategy for creating versatile solid-state optoelectronic materials. nih.gov Halogen-bonded co-crystals can exhibit unique properties like piezochromism, where the material changes color in response to mechanical pressure. nih.gov This effect, which can be reversible, makes these materials promising for applications in haptic memory devices and sensors. nih.gov
The photophysical properties of materials based on terpyridine ligands are highly tunable. The emission wavelength, quantum yield (the efficiency of the light-emission process), and excited-state lifetime can be modified by changing the substituents on the ligand or the identity of the coordinated metal ion.
For example, a ditopic proligand featuring two terpyridine units was found to be emissive in a dichloromethane (B109758) solution, with an emission maximum centered at 354 nm. uav.ro While specific data for this compound is not detailed in the provided sources, the general behavior of related compounds provides a strong indication of its potential. The investigation of these key photophysical parameters is crucial for evaluating the suitability of a material for specific applications, such as in organic light-emitting diodes (OLEDs) or as luminescent probes.
Table 2: Photophysical Data for a Terpyridine-Based Ditopic Proligand
| Property | Value / Observation | Solvent | Reference |
| Emission Maximum | 354 nm | Dichloromethane | uav.ro |
| General Property | Compound was found to be emissive in solution. | Dichloromethane | uav.ro |
Strategies for Modulating Emission through Metal Coordination and Ligand Modification
The photophysical properties of this compound and its derivatives can be strategically tuned through coordination with various metal ions and by modification of the ligand structure itself. These strategies are pivotal in designing materials with specific emissive properties for applications in sensors, light-emitting devices, and bio-imaging.
Metal Coordination: The coordination of this compound, a terpyridine-type ligand, with metal ions significantly influences its emission characteristics. The formation of metal complexes can lead to the emergence of new emission bands, shifts in emission wavelengths (color tuning), and changes in emission intensity. These effects are primarily due to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) transitions, which are altered upon complexation.
For instance, the coordination of different metal ions (e.g., Zn(II), Cd(II), Ag(I)) with similar pyridyl-based ligands has been shown to result in diverse photophysical behaviors. mdpi.comnih.gov The geometry of the resulting metal complex, which is dictated by the coordination number and preferences of the metal ion, plays a crucial role. For example, a distorted trigonal-planar geometry was observed in a silver(I) complex with a difluoro-substituted bipyridine ligand, leading to strong blue emission. nih.gov This emission was attributed mainly to ligand-centered π-π* transitions with a minor contribution from a metal-to-ligand charge-transfer transition. nih.gov
Ligand Modification: Altering the chemical structure of the this compound ligand is another powerful strategy to modulate its emission properties. Introducing electron-donating or electron-withdrawing groups at specific positions on the pyridine rings can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission color and quantum yield.
Functionalization at the 4'-position of the central pyridine ring is a common approach. For example, introducing different functional groups can influence the intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn affect the emissive properties by preventing aggregation-caused quenching (ACQ). mdpi.com The synthesis of various 4'-functionalized 2,2':6',2"-terpyridines has been explored to create building blocks for supramolecular structures and nanomaterials with tailored photophysical properties. researchgate.net
The following table summarizes the effects of metal coordination and ligand modification on the photophysical properties of related pyridyl-based ligands.
| Modification Strategy | System | Observed Effect on Emission | Reference |
| Metal Coordination | Ag(I) complex with 2′,6′-difluoro-2,3′-bipyridine | Strong blue emission, attributed to ligand-centered π–π* transitions. | nih.gov |
| Metal Coordination | Zn(II) and Cd(II) complexes with piperonylic acid and N-donor ligands | Variations in fluorescence quantum yields related to geometric variations and intermolecular interactions. | mdpi.com |
| Ligand Modification | 4'-functionalized 2,2':6',2"-terpyridines | Potential for creating light-emitting devices and dye-sensitized solar cells. | researchgate.net |
| Ligand Modification | Ditopic terpyridine-based proligand with diselenide units | Emissive with a maximum centered at 354 nm in dichloromethane solution. | uav.ro |
Polymer Chemistry: Applications as Ligands in Controlled Polymerization Techniques (e.g., Atom Transfer Radical Polymerization - ATRP)
This compound and its derivatives serve as crucial ligands in the field of polymer chemistry, particularly in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with well-defined molecular weights, low dispersity, and complex architectures. nih.govresearchgate.net The performance of an ATRP system is highly dependent on the catalyst, which typically consists of a transition metal complexed with a suitable ligand.
The terpyridine scaffold of this compound makes it an effective ligand for complexing with copper, a common metal used in ATRP. The resulting copper complexes can efficiently mediate the reversible activation and deactivation of dormant polymer chains, a key step in controlling the polymerization process. nih.gov The electronic and steric properties of the ligand can be fine-tuned to modulate the catalyst's activity and control over the polymerization.
While direct studies on this compound in ATRP are not extensively detailed in the provided results, the use of terpyridine (tpy) ligands in copper-catalyzed ATRP is well-documented. For instance, CuBr/tpy and CuCl/tpy have been successfully employed as catalysts for the ATRP of challenging monomers like vinyl acetate (B1210297) (VAc). researchgate.net These systems have demonstrated the ability to produce polymers with linearly increasing molecular weights with conversion and have been used to synthesize block copolymers. researchgate.net
Recent advancements have also focused on organocatalyzed ATRP (O-ATRP), which aims to replace the metal catalyst with an organic photoredox catalyst to avoid metal contamination in the final polymer product. nih.govresearchgate.net While this moves away from metal complexes, the fundamental principles of reversible deactivation radical polymerization are shared.
The table below highlights the application of terpyridine-based ligands in ATRP.
| Polymerization System | Monomer | Key Findings | Reference |
| CuBr/tpy or CuCl/tpy | Vinyl Acetate (VAc) | First-order reaction kinetics, linear increase of molecular weight with conversion, successful synthesis of diblock copolymers. | researchgate.net |
| Copper-based catalysts | Various | ATRP is a versatile method for a wide range of monomers, but challenges remain for highly reactive monomers. | researchgate.net |
| Organic Photoredox Catalysts | Various | O-ATRP allows for the synthesis of well-defined polymers under mild conditions without metal catalysts. | nih.govresearchgate.net |
Surface Functionalization and Nanoparticle Integration
The ability to functionalize surfaces and integrate with nanoparticles is a critical aspect of the application of this compound in materials science. The terpyridine moiety provides a strong chelating site for binding to metal ions and metal surfaces, while the iodo- group offers a site for further chemical modification, making it a versatile building block for surface engineering.
Surface Functionalization: Terpyridine derivatives can be anchored onto various substrates, including metal oxides and gold surfaces. This functionalization can be achieved through the formation of coordinate bonds between the nitrogen atoms of the terpyridine and the surface metal atoms. This approach has been used to create well-ordered monolayers and to modify the surface properties of materials, such as their wettability and chemical reactivity. The functionalization of surfaces with terpyridine-based ligands is a key step in the fabrication of sensors, molecular electronics, and catalytic surfaces.
Nanoparticle Integration: this compound and related terpyridine ligands can be used to stabilize and functionalize nanoparticles. The ligand can be attached to the surface of nanoparticles, such as gold nanoparticles (AuNPs), through the strong affinity of the pyridyl groups or other functional handles introduced onto the ligand. nih.gov This integration imparts new functionalities to the nanoparticles, such as the ability to coordinate metal ions or to participate in specific recognition events.
For example, the functionalization of AuNPs with terpyridine-containing molecules allows for the creation of hybrid materials with interesting optical and electronic properties. The localized surface plasmon resonance (LSPR) of the AuNPs can be influenced by the coordination of metal ions to the terpyridine ligands on their surface, forming the basis for colorimetric sensors. nih.gov Furthermore, the iodo- group on this compound can be utilized for post-functionalization of the nanoparticle surface via cross-coupling reactions, enabling the attachment of other molecules of interest.
The table below provides examples of how terpyridine and related ligands are used in surface functionalization and nanoparticle integration.
| Application | System | Method/Key Feature | Reference |
| Nanoparticle Functionalization | Gold Nanoparticles (AuNPs) | Thiol or disulfide groups for binding to the gold surface. | nih.gov |
| Supramolecular Chemistry | Functionalized terpyridines | Building blocks for metal-containing polymers and functionalized fullerene derivatives. | researchgate.net |
| Nanomaterial Synthesis | Mono- and bis-terpyridine complexes | Precursors for the preparation of nano metal oxides via calcination. | researchgate.net |
Future Research Directions and Emerging Areas
Development of Next-Generation Synthetic Strategies for Scalability and Sustainability
The advancement of applications for 4-iodo-2,6-dipyridin-2-ylpyridine and its derivatives is contingent on the development of efficient, scalable, and sustainable synthetic methodologies. While classical methods like the Kröhnke reaction and Stille cross-coupling have been instrumental in accessing a variety of functionalized terpyridines, future research will focus on overcoming their limitations. rsc.orgresearchgate.net
Key areas for development include:
One-Pot Syntheses: Designing efficient one-pot reactions can significantly reduce waste, time, and resources by combining multiple synthetic steps into a single process. researchgate.net
Green Chemistry Approaches: The use of biomass-derived platform chemicals as starting materials is a promising avenue for increasing the sustainability of terpyridine synthesis. mdpi.comresearchgate.net This approach aligns with the principles of green chemistry by utilizing renewable feedstocks. mdpi.com
Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability.
Catalytic C-H Activation: Direct C-H functionalization of the terpyridine core represents a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
Future synthetic strategies will aim to provide not only high yields but also a high degree of functional group tolerance, enabling the creation of a diverse library of this compound derivatives for various applications.
| Synthetic Strategy | Advantages | Key Research Focus |
| Kröhnke Reaction | Well-established for symmetrical and unsymmetrical terpyridines. researchgate.net | Improving yields and expanding substrate scope. |
| Stille Coupling | Allows for the introduction of a wide range of functional groups. rsc.org | Use of less toxic tin reagents and catalyst optimization. |
| Biomass-Derived Synthesis | Utilizes renewable feedstocks, enhancing sustainability. mdpi.comresearchgate.net | Expanding the range of biomass-derived precursors. |
| One-Pot Synthesis | Increased efficiency and reduced waste. researchgate.net | Development of novel multi-component reactions. |
Exploration of Under-Investigated Metal Ion Combinations and Their Unique Coordination Properties
The coordination chemistry of terpyridine ligands is rich and varied, forming stable complexes with a wide array of transition metal ions, including iron, cobalt, zinc, ruthenium, and iridium. royalsocietypublishing.orgacs.orgnih.gov The resulting metallo-supramolecular complexes exhibit unique photophysical, electrochemical, and catalytic properties. royalsocietypublishing.orgnih.gov The stability and properties of these complexes are highly dependent on the nature of the metal ion and the substituents on the terpyridine ligand. royalsocietypublishing.orgacs.org
While complexes with common transition metals are well-documented, a significant opportunity lies in the exploration of under-investigated metal ions. Future research should focus on:
Lanthanide and Actinide Complexes: The unique electronic and magnetic properties of lanthanides and actinides could lead to novel applications in areas such as single-molecule magnets, upconversion phosphors, and medical imaging contrast agents.
Early Transition Metals: Complexes with metals from groups 3-5 of the periodic table are less explored and could offer new catalytic activities.
p-Block Metal Ions: The coordination chemistry of terpyridines with main group elements like aluminum, gallium, and indium could lead to materials with interesting luminescent and electronic properties.
The investigation of these less-common metal combinations with this compound and its derivatives will undoubtedly unveil new fundamental coordination chemistry and pave the way for novel functional materials. royalsocietypublishing.org
| Metal Ion Class | Potential Properties and Applications |
| d-block Transition Metals (e.g., Fe, Ru, Co, Zn) | Catalysis, photovoltaics, sensors, electrochromics. rsc.orgroyalsocietypublishing.org |
| Lanthanides (e.g., Eu, Tb) | Luminescence, bio-imaging, anion sensing. nih.gov |
| Early Transition Metals (e.g., Ti, Zr) | Catalysis, polymer synthesis. |
| p-Block Metals (e.g., Al, Ga, In) | Luminescent materials, electronic devices. |
Advanced Computational Modeling for Predictive Design of Materials and Catalysts
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of terpyridine-based systems. nih.govrsc.org DFT calculations provide detailed insights into the electronic structure, bonding, and reactivity of these complexes, complementing experimental findings. nih.govnih.gov
Future research will leverage the increasing power of computational methods for the de novo design of materials and catalysts with tailored properties. Key areas of focus will include:
High-Throughput Screening: Employing computational screening to rapidly evaluate large virtual libraries of this compound derivatives and their metal complexes to identify promising candidates for specific applications.
Machine Learning: Utilizing machine learning algorithms trained on experimental and computational data to predict structure-property relationships and accelerate the discovery of new materials.
Modeling of Excited States: Advanced time-dependent DFT (TD-DFT) and other methods will be crucial for accurately predicting the photophysical properties of luminescent materials and photosensitizers.
Simulation of Complex Environments: Modeling the behavior of these complexes in realistic environments, such as in solution, on surfaces, or within biological systems, will be essential for understanding their function in real-world applications.
The synergy between predictive computational modeling and experimental synthesis and characterization will be a driving force in the development of next-generation materials based on this compound.
Integration into Multi-Component Systems for Synergistic Functionality
The ability of this compound to act as a programmable building block makes it an ideal candidate for integration into complex multi-component systems. nih.gov In these systems, the interaction between different components can lead to synergistic effects, where the functionality of the whole is greater than the sum of its parts.
Future research will focus on the design and construction of sophisticated architectures, such as:
Metal-Organic Frameworks (MOFs) and Metal-Organic Layers (MOLs): The use of functionalized terpyridines as linkers in MOFs and MOLs can create porous materials with tailored catalytic, sensing, and separation properties. rsc.org
Supramolecular Polymers: The reversible nature of metal-ligand interactions can be exploited to create self-healing materials, stimuli-responsive gels, and materials for drug delivery. researchgate.net
Functionalized Nanoparticles and Surfaces: Grafting this compound derivatives onto the surface of nanoparticles or electrodes allows for the creation of hybrid materials with combined properties, such as in electrochromic devices and sensors. nih.govfrontiersin.org
Hierarchical Self-Assembly: The programmed self-assembly of multiple components can lead to the formation of highly ordered and complex structures, mimicking the intricate architectures found in biological systems. nih.govnih.gov
The integration of this compound into these multi-component systems opens up a vast design space for the creation of materials with unprecedented functionality.
Opportunities in Emerging Technologies Requiring Precise Molecular Design and Tunable Properties
The precise control over molecular structure and the resulting tunable properties of this compound and its derivatives make them highly attractive for a range of emerging technologies. rsc.org The ability to fine-tune electronic, optical, and catalytic properties through synthetic modification is a key advantage.
Emerging application areas include:
Solar Energy Conversion: Terpyridine complexes, particularly those of ruthenium, are being investigated as photosensitizers in dye-sensitized solar cells and for light-driven hydrogen production. acs.org
Molecular Electronics: The rigid, linear geometry of bis-terpyridine metal complexes makes them promising candidates for use as molecular wires and switches in nanoelectronic devices.
Chemosensors: The changes in the photophysical properties of terpyridine complexes upon binding to specific ions or molecules can be harnessed for the development of highly sensitive and selective chemical sensors. rsc.org
Electrochromic Materials: The ability of terpyridine complexes to switch between different colored states upon electrochemical stimulation is being explored for applications in smart windows and displays. nih.gov
Theranostics: The combination of diagnostic (e.g., luminescence for imaging) and therapeutic (e.g., DNA binding for anticancer activity) functionalities in a single molecule is a promising area of research for personalized medicine. rsc.orgmdpi.com
The continued development of synthetic methods and a deeper understanding of the structure-property relationships of this compound and its metal complexes will be crucial for realizing their full potential in these and other future technologies.
Q & A
Q. What are the most reliable synthetic routes for 4-iodo-2,6-dipyridin-2-ylpyridine, and how can reaction conditions be optimized?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions or modified Mitsunobu protocols. For example, the Mitsunobu reaction allows substitution at the 4-position of terpyridine scaffolds using iodine-containing reagents under mild conditions . Optimization involves controlling stoichiometry (e.g., iodine source ratio) and reaction time to minimize byproducts like unsubstituted terpyridines. Purification via column chromatography (silica gel, eluent: DCM/MeOH) is critical to isolate the target compound with >95% purity .
Q. How can researchers characterize the structural integrity of this compound?
Multimodal characterization is recommended:
- X-ray crystallography resolves bond angles and confirms iodine substitution at the 4-position .
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) identifies pyridyl proton environments and iodine-induced deshielding effects .
- HPLC-UV (C18 column, acetonitrile/water mobile phase) monitors purity and detects trace impurities, particularly residual halides (e.g., Cl⁻ or I⁻) from synthesis .
Q. What safety protocols are essential when handling this compound in the lab?
The iodine substituent increases toxicity and reactivity. Key precautions include:
- Using fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact .
- Storing the compound in amber vials at 2–8°C to prevent photodegradation .
- Quenching reactions with ascorbic acid to neutralize residual oxidizing agents (e.g., ClO₂) that may alter iodine stability .
Advanced Research Questions
Q. How does this compound behave in coordination chemistry, and what metal complexes exhibit unique properties?
The terpyridine backbone acts as a tridentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Pd²⁺). For example:
- Palladium(II) complexes show catalytic activity in cross-coupling reactions due to the iodine’s electron-withdrawing effects enhancing oxidative addition kinetics .
- Copper(II) complexes exhibit redox-active behavior, studied via cyclic voltammetry, with potential applications in molecular electronics . Structural analysis (EPR, magnetic susceptibility) reveals ligand-field splitting parameters influenced by the iodine substituent .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : The pyridyl-nitrogen can adopt different protonation states, altering chemical shifts. Use pH-controlled D₂O exchange experiments to identify labile protons .
- Isomeric byproducts : HPLC-MS with collision-induced dissociation (CID) distinguishes regioisomers (e.g., 4-iodo vs. 3-iodo substitution) .
- Residual solvents : TGA-DSC analysis detects solvent adducts that may skew elemental analysis results .
Q. How can this compound be applied in developing functional materials?
- Luminescent materials : Iodine’s heavy-atom effect enhances spin-orbit coupling, making the compound a candidate for triplet-state emitters in OLEDs. Compare photoluminescence quantum yields (PLQY) with non-iodinated analogs .
- Supramolecular assemblies : The terpyridine moiety facilitates self-assembly into metal-organic frameworks (MOFs). SAXS/WAXS studies reveal iodine’s role in stabilizing π-stacked architectures .
Q. What environmental factors influence the stability of this compound in biological assays?
- pH-dependent degradation : Under acidic conditions (pH < 4), the iodine substituent may hydrolyze, forming 2,6-dipyridin-2-ylpyridin-4-ol. Monitor via LC-MS over 24-hour incubations .
- Light exposure : UV-vis spectroscopy tracks absorbance shifts (λmax ~ 290 nm) to quantify photodegradation kinetics. Use amber glassware and radical scavengers (e.g., BHT) to mitigate .
Methodological Notes
- Contradiction Management : When spectral data conflicts with computational models (e.g., DFT-predicted vs. observed NMR shifts), validate using solid-state NMR or single-crystal diffraction .
- Biological Activity Screening : For antimicrobial studies, include halogen-free controls to isolate iodine’s contribution to activity. MIC assays against Gram-positive/negative strains are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
